

Spectroscopic Profile of (2-Chloroethyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloroethyl)cyclohexane

Cat. No.: B1282800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for **(2-Chloroethyl)cyclohexane**, a key intermediate in various synthetic applications. The document summarizes available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance, infrared, and mass spectrometry data for **(2-Chloroethyl)cyclohexane**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.55	Triplet	2H	-CH ₂ -Cl
~1.75	Multiplet	2H	-CH ₂ -CH ₂ Cl
~1.70 - 1.80	Multiplet	1H	Cyclohexyl-H (methine)
~1.60 - 1.70	Multiplet	4H	Cyclohexyl-H (methylene)
~1.15 - 1.35	Multiplet	4H	Cyclohexyl-H (methylene)
~0.90 - 1.10	Multiplet	2H	Cyclohexyl-H (methylene)

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~45	-CH ₂ -Cl
~38	Cyclohexyl-C (methine)
~37	-CH ₂ -CH ₂ Cl
~33	Cyclohexyl-C (methylene)
~26.5	Cyclohexyl-C (methylene)
~26	Cyclohexyl-C (methylene)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch (cyclohexyl)[1]
2860	Strong	C-H stretch (cyclohexyl)[1]
1450	Medium	C-H bend (methylene)
730	Medium-Strong	C-Cl stretch[1]
660	Medium-Strong	C-Cl stretch[1]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **(2-Chloroethyl)cyclohexane** is expected to show a molecular ion peak and characteristic fragmentation patterns for alkyl chlorides. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments.

m/z	Relative Intensity	Proposed Fragment
146/148	Moderate	[M] ⁺ (Molecular ion)
111	Moderate	[M - Cl] ⁺
83	Strong	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)
67	Moderate	[C ₅ H ₇] ⁺
55	Strong	[C ₄ H ₇] ⁺
41	Moderate	[C ₃ H ₅] ⁺

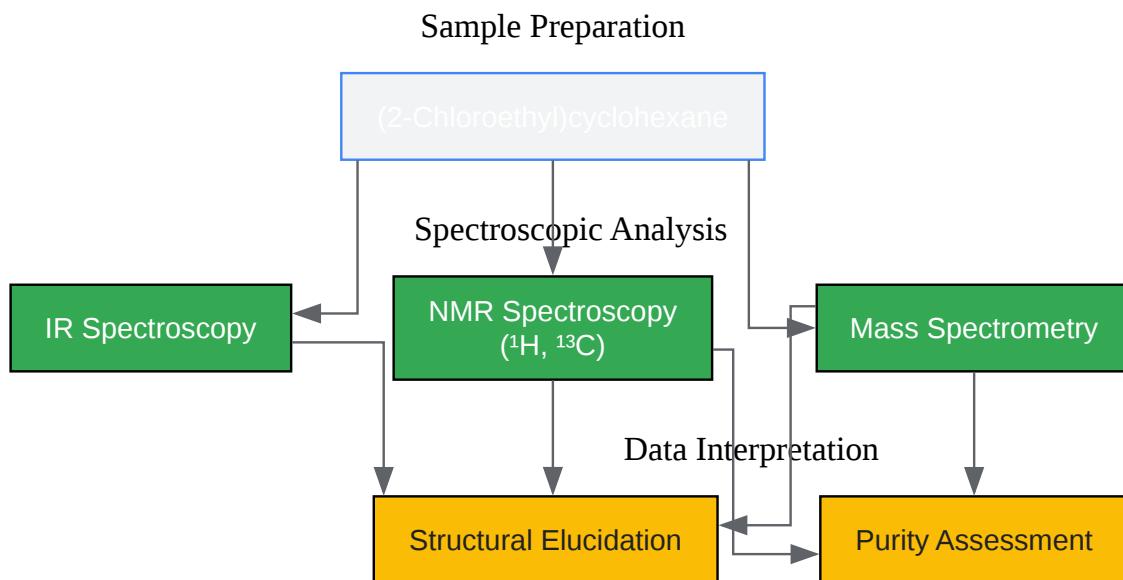
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **(2-Chloroethyl)cyclohexane** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ^1H NMR, standard acquisition parameters would be used. For ^{13}C NMR, a proton-decoupled sequence like PENDANT or DEPT could be employed to aid in the assignment of carbon signals based on the number of attached protons.

Infrared (IR) Spectroscopy


The IR spectrum of liquid **(2-Chloroethyl)cyclohexane** can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} . Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The volatile **(2-Chloroethyl)cyclohexane** would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **(2-Chloroethyl)cyclohexane**.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic characterization of (2-Chloroethyl)cyclohexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of (2-Chloroethyl)cyclohexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282800#spectroscopic-data-nmr-ir-ms-of-2-chloroethyl-cyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com